molecular formula C23H28N2O5S B11344751 Methyl 2-methyl-3-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 2-methyl-3-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11344751
M. Wt: 444.5 g/mol
InChI Key: KJLZAXOUIYMXDG-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-3-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound that features a benzoate ester, a piperidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-3-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Benzoate Ester: The final step involves coupling the sulfonylated piperidine with the benzoate ester under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-METHYL-3-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

METHYL 2-METHYL-3-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-3-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The piperidine ring may interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-METHYL-3-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE
  • METHYL 2-METHYL-3-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-2-AMIDO}BENZOATE

Uniqueness

METHYL 2-METHYL-3-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is unique due to the specific positioning of the methanesulfonyl group and the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct pharmacological profiles and synthetic utility compared to its analogs.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 2-methyl-3-[[1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C23H28N2O5S/c1-16-7-4-5-8-19(16)15-31(28,29)25-13-11-18(12-14-25)22(26)24-21-10-6-9-20(17(21)2)23(27)30-3/h4-10,18H,11-15H2,1-3H3,(H,24,26)

InChI Key

KJLZAXOUIYMXDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3C)C(=O)OC

Origin of Product

United States

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